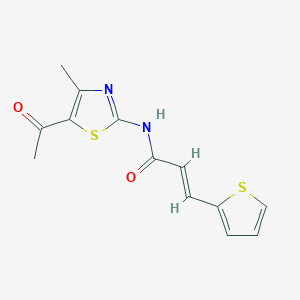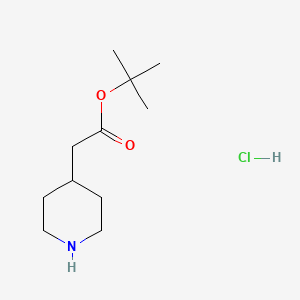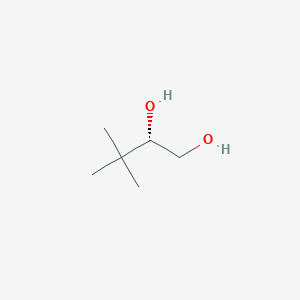
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as AMT, is a chemical compound that has been extensively studied for its potential use in scientific research. AMT is a thiazole-based compound that has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. It has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in many cellular processes.
Biochemical and Physiological Effects:
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of various diseases. (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide has also been shown to have antitumor activity, and may be useful in the treatment of cancer. Additionally, (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize in large quantities, making it readily available for research purposes. Additionally, (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been shown to have a wide range of effects on various biological systems, making it a valuable tool for researchers in many different fields. However, there are also limitations to the use of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide. One area of research is the development of new synthesis methods for (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide and its effects on various biological systems. There is also potential for the development of new drugs based on the structure of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide, which may have improved efficacy and fewer side effects compared to current treatments. Finally, further research is needed to explore the potential use of (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
Synthesemethoden
The synthesis method for (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide involves the condensation of 4-methyl-5-thiazolylamine with 2-acetylthiophene in the presence of a base catalyst. The resulting intermediate is then reacted with acetic anhydride to produce (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide. This synthesis method has been well-established and has been used to produce (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of effects on various biological systems, making it a valuable tool for researchers in many different fields. (E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide has been used in studies on cancer, diabetes, and neurodegenerative diseases, among other areas of research.
Eigenschaften
IUPAC Name |
(E)-N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-8-12(9(2)16)19-13(14-8)15-11(17)6-5-10-4-3-7-18-10/h3-7H,1-2H3,(H,14,15,17)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMCUELURVJHEM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC=CS2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC=CS2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-acetyl-4-methylthiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5E)-5-[(2-methoxyphenyl)methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2893023.png)
![3-Benzylsulfanyl-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893024.png)
![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-N-isopropyl-4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2893026.png)


![1-(2-methoxyethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2893030.png)

![3-Cyclopropyl-6-{[1-(naphthalene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2893034.png)
![4-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2893037.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2893038.png)
![6-(5-Chloropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2893042.png)

![7-Fluoro-3-[[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2893045.png)
![4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride](/img/structure/B2893046.png)